

## Gomisin M1: A Technical Guide on its Discovery, History, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Gomisin M1, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of Gomisin M1, with a particular focus on its anti-HIV and potential anti-cancer properties. Detailed experimental methodologies, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

### **Discovery and History**

**Gomisin M1** was first isolated and structurally elucidated in 1982 by Yukinobu Ikeya and his colleagues from the fruits of Schisandra chinensis Baill. (Schisandraceae)[1]. This discovery was part of a broader investigation into the chemical constituents of this traditional medicinal plant, which led to the identification of several new lignans, including gomisins L1, L2, and M2, alongside **Gomisin M1**[1]. The structure of **Gomisin M1** was determined through chemical and spectral analysis[1]. A related compound, Gomisin M2, has also been isolated from Schisandra rubriflora[2].

Initially, the biological activities of **Gomisin M1** were not extensively explored. However, subsequent research has revealed its potential as a potent antiviral and anti-cancer agent.



**Chemical Properties** 

Property	Value
Molecular Formula	C22H26O6[3]
Molecular Weight	386.4 g/mol [3]
IUPAC Name	4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0 <sup>2</sup> , <sup>7</sup> .0 <sup>14</sup> , <sup>18</sup> ]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol[3]
CAS Number	82467-50-3[3]

## Biological Activities and Mechanism of Action Anti-HIV Activity

**Gomisin M1** has demonstrated potent anti-HIV activity. Studies have shown it to be a potent agent against HIV-1 with an EC<sub>50</sub> of less than 0.65  $\mu$ M in H9 T cell lines[4]. The therapeutic index (TI) for its anti-HIV-1 activity is greater than 68[4].

While the precise mechanism of action for **Gomisin M1** is not fully elucidated, related gomisins, such as halogenated derivatives of gomisin J, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT)[5][6]. This suggests that **Gomisin M1** may also exert its anti-HIV effects through the inhibition of this critical viral enzyme. The early phase of the HIV life cycle is inhibited by these compounds[5].

### **Potential Anti-Cancer Activity and Signaling Pathways**

Direct studies on the anti-cancer signaling pathways modulated by **Gomisin M1** are limited. However, extensive research on other members of the gomisin family provides strong indications of its potential mechanisms. Several gomisins have been shown to exert anti-cancer effects by modulating key cellular signaling pathways.

 PI3K-Akt-mTOR Pathway: Gomisin N has been shown to inhibit the PI3K-Akt pathway and regulate the mTOR-ULK1 pathway in liver cancer cells, leading to reduced cell viability and apoptosis[7].



- AMPK/p38 and ERK/JNK Pathways: Gomisin A has been found to suppress colorectal
  cancer lung metastasis by inducing apoptosis through the AMPK/p38 pathway[8]. It also
  ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell
  survival[8].
- NADPH Oxidase and ROS Production: Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase[9].
- STAT1 Pathway: Gomisin A, in combination with TNF-α, enhances G1 cell cycle arrest in HeLa cells by suppressing the expression of signal transducer and activator of transcription 1 (STAT1)[10].

Based on the activities of its structural analogs, it is plausible that **Gomisin M1** may also exert anti-cancer effects through the modulation of these or similar signaling pathways. Further research is required to delineate the specific molecular targets of **Gomisin M1** in cancer cells.

### **Quantitative Bioactivity Data**



Compound	Activity	Cell Line	Parameter	Value	Reference
Gomisin M1	Anti-HIV-1	H9 T cells	EC50	<0.65 µM	[4]
Gomisin M2	Anti-HIV	EC <sub>50</sub>	2.4 μΜ		
Halogenated Gomisin J derivative (1506)	Anti-HIV-1	MT-4 T cells	ED50	0.1 to 0.5 μM	[5][6]
Gomisin L1	Cytotoxicity	A2780 ovarian cancer	IC50	21.92 ± 0.73 μΜ	[9]
Gomisin L1	Cytotoxicity	SKOV3 ovarian cancer	IC50	55.05 ± 4.55 μΜ	[9]
Gomisin A	Cytotoxicity	CT26 colorectal cancer	IC50	>20 μM	[8]
Gomisin A	Cytotoxicity	HT29 colorectal cancer	IC50	>20 μM	[8]

### **Experimental Protocols**

# General Protocol for Anti-HIV Activity Assessment (MTT Assay)

This protocol is a generalized procedure based on common methods for evaluating anti-HIV activity and can be adapted for testing **Gomisin M1**.

- Cell Culture: Maintain a culture of a suitable T-cell line (e.g., H9 or MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Compound Preparation: Dissolve Gomisin M1 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the compound in the



culture medium.

- Infection: Seed the T-cells in a 96-well plate. Infect the cells with a known titer of HIV-1. A set of wells should remain uninfected as a negative control.
- Treatment: Immediately after infection, add the different concentrations of Gomisin M1 to the appropriate wells.
- Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO<sub>2</sub> for a period of 4-5 days.
- MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC₅₀ value, the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus, can then be calculated[11].

## General Protocol for HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a general method to assess the direct inhibitory effect of **Gomisin M1** on HIV-1 RT.

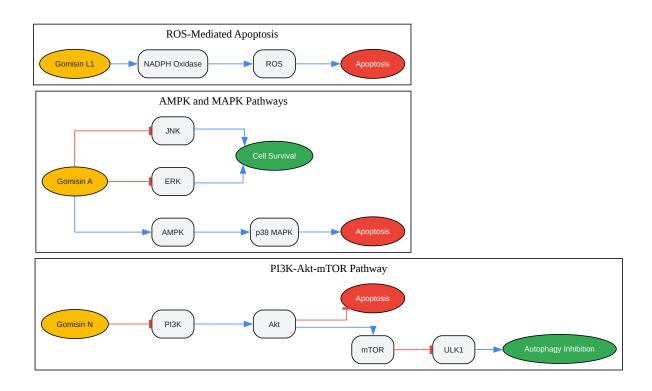
- Reagents: Obtain recombinant HIV-1 reverse transcriptase and a commercially available RT assay kit, which typically includes a poly(A) template, oligo(dT) primer, dNTPs (with one being labeled, e.g., <sup>3</sup>H-dTTP or biotin-dUTP), and reaction buffer.
- Inhibitor Preparation: Prepare serial dilutions of Gomisin M1 in the reaction buffer.
- Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled and unlabeled dNTPs, and the various concentrations of **Gomisin M1**. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).
- Enzyme Addition: Initiate the reaction by adding the HIV-1 RT to each well.



- Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.
- Detection: Stop the reaction and quantify the amount of newly synthesized DNA. The method of detection will depend on the label used (e.g., scintillation counting for <sup>3</sup>H-dTTP or a colorimetric/chemiluminescent reaction for biotin-dUTP).
- Data Analysis: Calculate the percentage of RT inhibition for each concentration of Gomisin
   M1 and determine the IC<sub>50</sub> value, which is the concentration of the compound that inhibits
   50% of the RT activity.

# Visualizations Signaling Pathways Potentially Modulated by Gomisins



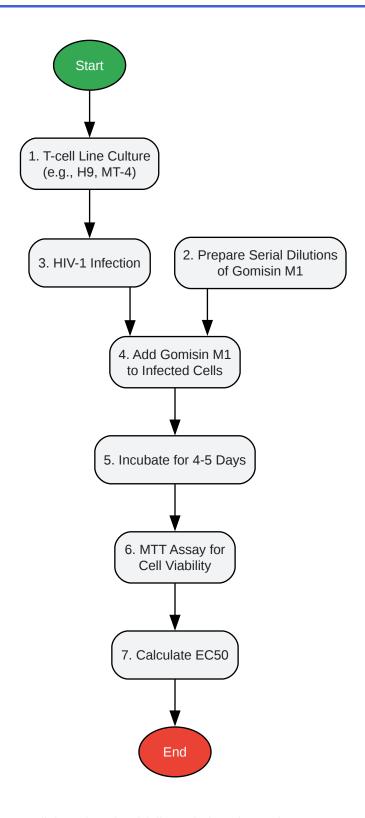


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Caption: Putative signaling pathways modulated by various gomisins in cancer cells.

### **Experimental Workflow for Anti-HIV Activity Screening**





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Caption: General experimental workflow for determining the anti-HIV activity of Gomisin M1.

### Conclusion



Gomisin M1, a lignan from Schisandra chinensis, has demonstrated significant biological activity, most notably as a potent anti-HIV agent. While its exact mechanisms of action are still under investigation, preliminary evidence and the activities of related compounds suggest that it may function as a non-nucleoside reverse transcriptase inhibitor. Furthermore, the broader family of gomisins exhibits a range of anti-cancer properties through the modulation of critical cellular signaling pathways, highlighting a promising avenue for future research into Gomisin M1's therapeutic potential in oncology. This technical guide provides a foundational resource for scientists and researchers to further explore and unlock the full therapeutic potential of this intriguing natural product.

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